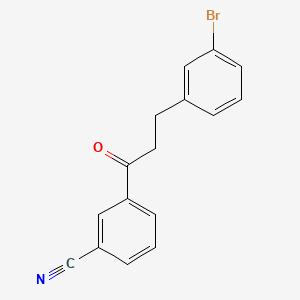

3-(3-Bromophenyl)-3'-cyanopropiophenone

Description

3-(3-Bromophenyl)-3'-cyanopropiophenone is a halogenated aromatic ketone derivative characterized by a bromine atom at the 3-position of one phenyl ring and a cyano group (-CN) at the 3'-position of the propiophenone backbone. This compound belongs to the chalcone family, which is known for its α,β-unsaturated ketone system. Chalcones are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

3-[3-(3-bromophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-15-6-2-3-12(10-15)7-8-16(19)14-5-1-4-13(9-14)11-18/h1-6,9-10H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSZFPRSDYJABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254427 | |

| Record name | 3-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-12-2 | |

| Record name | 3-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(3-Bromophenyl)-1-oxopropyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3’-cyanopropiophenone typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3’-cyanopropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(3-Bromophenyl)-3’-cyanopropiophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3’-cyanopropiophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Substituent Effects on Cytotoxicity

The 2022 study on halogen-substituted chalcones synthesized analogs with varying substituents (). Key compounds include:

| Compound Name | Substituents | IC₅₀ (μg/mL) against MCF-7 | Yield (%) |

|---|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 3-Br, 4-CH₃ (p-tolyl) | 422.22 | 62.32 |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 3-Br, 4-isopropyl | 22.41 | 55.32 |

| (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-on | 4-Cl, 4-CH₃ | 37.24 | 64.80 |

| (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-on* | 3-Br, 3,4-OCH₃ (dimethoxy) | Not reported | Not reported |

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-bromophenyl group (electron-withdrawing) combined with a 4-isopropyl substituent (electron-donating) in compound 4 resulted in the lowest IC₅₀ (22.41 μg/mL), indicating enhanced cytotoxicity compared to the p-tolyl analog (IC₅₀ = 422.22 μg/mL) .

- Halogen Position : The 3-bromophenyl derivative (compound 3) showed lower activity than its 4-chlorophenyl counterpart (compound 2), suggesting that halogen position influences steric and electronic interactions with cellular targets .

- Cyanoproiophenone vs.

Structural and Crystallographic Insights

- Crystal Packing: The (E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-on derivative () crystallizes in a monoclinic system, with intermolecular C–H···O hydrogen bonds stabilizing the structure. The bromine atom participates in halogen bonding, which could enhance molecular recognition in biological systems .

- 3'-Cyano Substituent: The cyano group’s linear geometry and strong dipole moment may alter crystal packing and solubility compared to nitro or methoxy analogs, though experimental data is needed to confirm this.

Biological Activity

3-(3-Bromophenyl)-3'-cyanopropiophenone, a compound with significant potential in medicinal chemistry, has garnered attention for its biological properties. This article aims to explore its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H14BrN

- Molecular Weight : 304.19 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with cyanoacetic acid under basic conditions, followed by cyclization and subsequent purification processes. The general reaction scheme can be summarized as follows:

- Condensation Reaction :

- Cyclization :

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted its potential in targeting breast cancer cells, showcasing a significant reduction in cell viability at specific concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. A study demonstrated that it influences neurotransmitter systems, particularly dopamine and norepinephrine pathways, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

- Breast Cancer Study : In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent decrease in cell proliferation, alongside increased markers of apoptosis (caspase activation).

- Neurotoxicity Assessment : An assessment of neurotoxic effects revealed that high concentrations could lead to neuronal cell death, indicating a need for careful dosage regulation in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.